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molecular formula C13H14N2 B8577941 Methanediamine, 1,1-diphenyl- CAS No. 10143-40-5

Methanediamine, 1,1-diphenyl-

Cat. No. B8577941
M. Wt: 198.26 g/mol
InChI Key: ZZTCPWRAHWXWCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04785050

Procedure details

Instead of the pure 4,4'-diaminodicyclohexylmethane, mixtures of the diaminodicyclohexylmethane position isomers which are composed of 70 to 99 mol % of the 4,4'-diamino isomer, 1-30 mol % of the 2,4'-diamino isomer, 0-2 mol % of the 2,2'-diamino isomer and, if appropriate, diamines with a correspondingly higher degree of condensation and which are obtained by hydrogenation of diaminodiphenylmethane of technical quality can also be used. Up to 30% of the isophthalic acid can be replaced by terephthalic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
diaminodicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
2,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
2,2'-diamino
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C1C(CC2CCC(N)CC2)CCC(N)C1.[NH2:16][C:17]([NH2:30])([CH:24]1[CH2:29][CH2:28][CH2:27][CH2:26][CH2:25]1)[CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1>>[NH2:16][C:17]([NH2:30])([C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1)[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CC(CCC1CC2CCC(CC2)N)N
Step Two
Name
diaminodicyclohexylmethane
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C1CCCCC1)(C1CCCCC1)N
Step Three
Name
4,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
2,4'-diamino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
2,2'-diamino
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
diamines
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC(C1=CC=CC=C1)(C1=CC=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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